![molecular formula C19H37N5O5 B2754833 N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide CAS No. 689284-12-6](/img/structure/B2754833.png)
N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide
Descripción general
Descripción
N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide is a useful research compound. Its molecular formula is C19H37N5O5 and its molecular weight is 415.535. The purity is usually 95%.
BenchChem offers high-quality N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{(2r)-2-[2-(Hydroxyamino)-2-Oxoethyl]-4-Methylpentanoyl}-3-Methyl-L-Valyl-N-(2-Aminoethyl)-L-Alaninamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibition of Matrix Metalloproteinases (MMPs)
TAPI-2 is a known inhibitor of matrix metalloproteinases (MMPs) . MMPs are enzymes that break down extracellular matrix proteins, playing a crucial role in tissue remodeling, embryogenesis, and diseases like cancer and arthritis.
Inhibition of TACE (TNF-α convertase; ADAM17)
TAPI-2 also inhibits TACE , an enzyme responsible for the shedding of tumor necrosis factor-alpha (TNF-α) from the cell surface. This makes TAPI-2 potentially useful in the study of diseases where TNF-α plays a key role, such as rheumatoid arthritis and Crohn’s disease.
Inhibition of L-Selectin Shedding
TAPI-2 inhibits the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . L-selectin is a cell adhesion molecule involved in the recruitment of leukocytes to sites of inflammation, so TAPI-2 could be useful in studying inflammatory diseases.
Inhibition of Phenylarsine Oxide (PAO)-Induced Shedding
TAPI-2 inhibits PAO-induced shedding in neutrophils . PAO is a tyrosine phosphatase inhibitor that induces cell surface protein shedding, so TAPI-2 could be used to study this process.
Potential Use in Cancer Research
Given its ability to inhibit MMPs and TACE, both of which are implicated in cancer progression, TAPI-2 could potentially be used in cancer research .
Mecanismo De Acción
Target of Action
TAPI-2, also known as TNF Protease Inhibitor 2, is a broad-spectrum inhibitor that primarily targets matrix metalloprotease (MMP), tumour necrosis factor α-converting enzyme (TACE), and a disintegrin and metalloproteinase (ADAM) . These targets play significant roles in various biological processes, including the maturation and release of cytokines, growth factors, and receptors .
Mode of Action
TAPI-2 inhibits its targets by binding to them, thereby preventing their normal functioning. For instance, it binds to hmeprin with inhibition constants IC50 of 20±10 μM for hmeprin β subunit and 1.5±0.27 nM for hmeprin α subunit . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of MMP, TACE, and ADAM by TAPI-2 affects several biochemical pathways. For instance, it blocks the activation-induced shedding of L-selectin from neutrophils, eosinophils, and lymphocytes . It also inhibits the phenylarsine oxide (PAO)-induced shedding in neutrophils . These effects can disrupt cell signaling and immune responses .
Result of Action
The inhibition of MMP, TACE, and ADAM by TAPI-2 leads to various molecular and cellular effects. For example, it can significantly decrease the protein levels of NICD and its downstream target HES-1 in certain cells . Moreover, treating cells with TAPI-2 can significantly decrease the cancer stem cell phenotype in certain colorectal cancer cell lines .
Propiedades
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O5/c1-11(2)9-13(10-14(25)24-29)17(27)23-15(19(4,5)6)18(28)22-12(3)16(26)21-8-7-20/h11-13,15,29H,7-10,20H2,1-6H3,(H,21,26)(H,22,28)(H,23,27)(H,24,25)/t12-,13+,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIQCBIEAHJAMZ-GZBFAFLISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC(C)C(=O)NCCN)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCCN)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
689284-12-6 | |
| Record name | TAPI-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689284126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary target of TAPI-2 and how does it exert its inhibitory effect?
A1: TAPI-2 primarily targets ADAM17, a membrane-bound metalloprotease. It acts as a competitive inhibitor by binding to the zinc ion within the catalytic domain of ADAM17, effectively blocking its proteolytic activity. [, , , ]
Q2: How does TAPI-2 affect the shedding of membrane-bound proteins?
A2: By inhibiting ADAM17, TAPI-2 prevents the shedding of various membrane-bound proteins including TNF-α, EGFR ligands (like HB-EGF, amphiregulin), L-selectin, and TNFR1. [, , , , , , , , , , ]
Q3: Can you provide specific examples of how TAPI-2 influences cellular processes by inhibiting ADAM17?
A3: Certainly. Here are a few examples:
- Inhibition of TNF-α release: TAPI-2 reduces inflammation by blocking the release of TNF-α from the cell surface. This has been observed in models of inflammatory bowel disease, rheumatoid arthritis, and lung adenocarcinoma. [, , , ]
- Modulation of EGFR signaling: By inhibiting the shedding of EGFR ligands, TAPI-2 can influence EGFR signaling pathways involved in cell proliferation, migration, and invasion. This has implications for cancer research, as aberrant EGFR signaling is often associated with tumor progression. [, , , , , ]
- Regulation of L-selectin shedding: TAPI-2 can block the activation-induced shedding of L-selectin from leukocytes, which could impact leukocyte trafficking and immune responses. [, ]
Q4: What is the molecular formula and weight of TAPI-2?
A4: The molecular formula of TAPI-2 is C22H41N5O5. Its molecular weight is 455.6 g/mol.
Q5: Is there information available about the stability of TAPI-2 under various conditions?
A5: While specific data on TAPI-2's stability under various conditions is limited in the provided literature, it's important to note that hydroxamate-based inhibitors are generally known to be susceptible to hydrolysis, particularly in acidic environments. [] Proper storage and handling are crucial to maintain its stability.
Q6: Is TAPI-2 known to directly participate in any catalytic reactions?
A6: No, TAPI-2 is not a catalyst. Its primary function is to inhibit the catalytic activity of ADAM metalloproteases. [, , , ]
Q7: Has computational chemistry been used to study TAPI-2?
A7: While the provided research does not go into detail about computational studies on TAPI-2 itself, it highlights the use of molecular modeling and docking studies in understanding the interactions between metalloproteinases and their inhibitors, which is relevant to TAPI-2's mechanism of action. [, ]
Q8: How does the structure of TAPI-2 contribute to its inhibitory activity?
A8: The hydroxamate group (-CONHOH) in TAPI-2 is essential for its inhibitory activity. This group chelates the zinc ion in the active site of ADAM metalloproteases, effectively blocking their function. Modifications to this group or the surrounding structure can significantly affect potency and selectivity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2754751.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2754753.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)
![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)
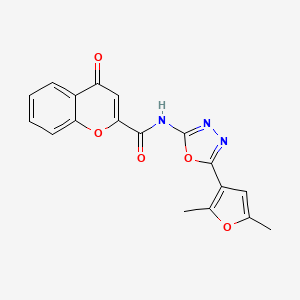
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)
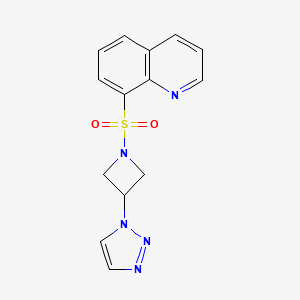
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B2754764.png)
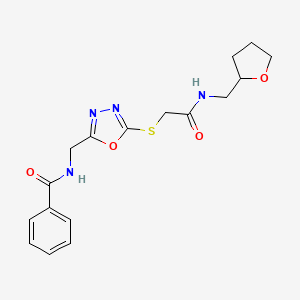
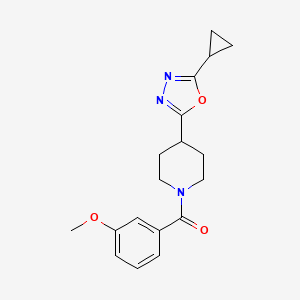
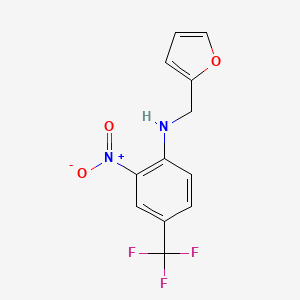
![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)
